N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a 1H-1,2,3-triazole ring, culminating in a carboxamide functional group. The presence of the trifluoromethyl group is particularly noteworthy as it imparts distinct physicochemical properties to the molecule, such as increased lipophilicity and metabolic stability.
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of the 1H-1,2,3-triazole core through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click chemistry” approach is favored for its high yield and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazole derivatives .
Mechanism of Action
The mechanism of action of N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This binding can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide
- N-(2-(trifluoromethyl)benzyl)-1H-1,2,4-triazole-5-carboxamide
- N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)8-4-2-1-3-7(8)5-15-10(19)9-6-16-18-17-9/h1-4,6H,5H2,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHGSRGLKOCOFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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